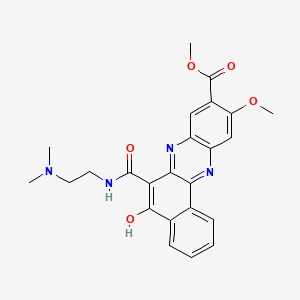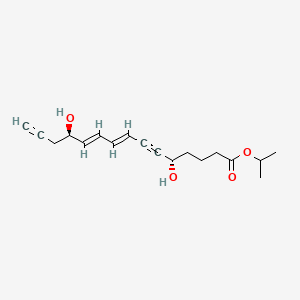
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NC182 is a topo II inhibitor. NC182 exhibits selective and superior topo II inhibition upon induction of topo II-dependent DNA fragmentation.
Applications De Recherche Scientifique
Antitumor Activity
N-beta-Dimethylaminoethyl-9-methoxycarbonyl-5-hydroxy-10-methoxybenzo(a)phenazine-6-carboxamide, also known as NC-190, has demonstrated significant antitumor activity in various experimental murine tumor systems. It has been effective against leukemias, melanoma, sarcoma, hepatoma, and ascites hepatoma in mice and rats, showing remarkable increases in life span and survival rates in these models (Nakaike et al., 2004). Additionally, NC-190 inhibits tumor growth and metastasis, particularly in models of Lewis lung carcinoma and B16 melanoma, by inhibiting spontaneous lung metastasis significantly (Nakaike et al., 2004).
Effects on Cell-Cycle Progression
NC-190 has been observed to influence cell-cycle progression in cultured HeLa S3 cells. It exerts its effects in a concentration and treatment duration-dependent manner, with varying concentrations causing arrest at different stages of the cell cycle and contributing to cell death (Yamagishi et al., 2004).
Activity Against Multidrug-Resistant Tumors
Remarkably, NC-190 has shown efficacy against multidrug-resistant human and mouse tumor cells both in vitro and in vivo. This suggests its potential as a chemotherapeutic agent against various multidrug-resistant tumor cells, as it does not seem to be actively transported out of resistant cells by P-glycoprotein and inhibits DNA topoisomerase II activity (Tsuruo et al., 2008).
Kinetics of Cell Killing
Investigations into the kinetics of cell killing by NC-190 have shown that it strongly inhibits the growth of various tumor cell lines. It has been demonstrated to interact with DNA, though its DNA intercalation appears to be weaker compared to classical intercalating drugs (Nakaike et al., 1992).
Synthesis and Evaluation
Studies on the synthesis and evaluation of NC-190 and related compounds have highlighted the importance of the phenazine ring and its substituents in determining cytotoxicity. These investigations have helped in understanding the structure-activity relationships of these compounds, providing insights into their potential as antitumor agents (Rewcastle et al., 1987).
Propriétés
Numéro CAS |
106224-67-3 |
|---|---|
Formule moléculaire |
C24H24N4O5 |
Poids moléculaire |
448.48 |
Nom IUPAC |
methyl 6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate |
InChI |
InChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30) |
Clé InChI |
DGSXFRJEHFETBL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)OC)N=C13)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NC182; NC 182; NC-182 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,4aS,7E,7aS,12bS)-7-[(Z)-[(4R,4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)








![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)


